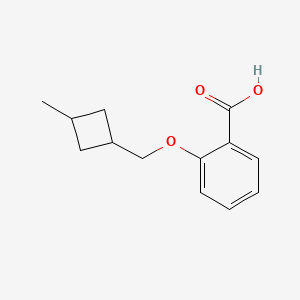

2-((3-Methylcyclobutyl)methoxy)benzoic acid

Beschreibung

2-((3-Methylcyclobutyl)methoxy)benzoic acid is a synthetic benzoic acid derivative characterized by a 3-methylcyclobutylmethoxy substituent at the 2-position of the aromatic ring. Its synthesis likely involves nucleophilic substitution or coupling reactions, similar to related compounds like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) .

Eigenschaften

Molekularformel |

C13H16O3 |

|---|---|

Molekulargewicht |

220.26 g/mol |

IUPAC-Name |

2-[(3-methylcyclobutyl)methoxy]benzoic acid |

InChI |

InChI=1S/C13H16O3/c1-9-6-10(7-9)8-16-12-5-3-2-4-11(12)13(14)15/h2-5,9-10H,6-8H2,1H3,(H,14,15) |

InChI-Schlüssel |

NWFLBSZJNADBHA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(C1)COC2=CC=CC=C2C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylcyclobutyl)methoxy)benzoic acid can be achieved through several methods. One common approach involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide to yield the desired product . Another method includes the nitration of ortho-xylene, followed by oxidation, reduction, diazotization, and etherification steps . These methods typically require specific catalysts, such as cobalt manganese bromine composite catalysts, and reaction conditions including temperatures ranging from 100 to 210°C and pressures from 0.1 to 3 MPa .

Industrial Production Methods

Industrial production of 2-((3-Methylcyclobutyl)methoxy)benzoic acid often involves the use of 2,6-dichlorotoluene as a starting material due to its availability and cost-effectiveness. The process includes etherification, followed by a series of reactions to introduce the methoxy and carboxylic acid groups . This method is favored for its high yield and suitability for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-Methylcyclobutyl)methoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

2-((3-Methylcyclobutyl)methoxy)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((3-Methylcyclobutyl)methoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The exact molecular targets and pathways are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid (3-CH2Cl)

- Structure : Features a chloromethylbenzoyloxy group at the 2-position.

- Toxicity : Demonstrates significantly reduced gastric mucosal damage compared to acetylsalicylic acid (ASA) in rat models, attributed to reduced COX-1 inhibition and altered pharmacokinetics .

- Comparison : Unlike 2-((3-Methylcyclobutyl)methoxy)benzoic acid, the chloromethyl group in 3-CH2Cl introduces electrophilic reactivity, which may contribute to toxicity despite improvements over ASA. The cyclobutyl group in the target compound likely enhances steric hindrance, reducing off-target interactions.

2-(Methoxy)benzoic Acid

- Structure : Methoxy substituent at the 2-position.

- NMR Data : Distinct ¹H and ¹³C signals (e.g., δH 7.00–8.21 ppm, δC 111.5–167.3 ppm) indicate electronic effects of the methoxy group on ring protons .

- Comparison : The absence of a cyclobutyl group simplifies synthesis but limits metabolic stability. The target compound’s cyclobutylmethoxy group may alter solubility and binding affinity in biological targets.

3-[(2-Methylphenyl)methoxy]benzoic Acid

- Structure : 2-methylbenzyloxy group at the 3-position.

- Properties : Molecular weight 242.27 g/mol, classified as an irritant .

- Comparison : Positional isomerism (2- vs. 3-substitution) and the methylphenyl group’s bulkiness contrast with the target compound’s cyclobutyl group, which offers a more rigid, compact structure.

Pharmacological and Toxicological Profiles

Regulatory and Environmental Aspects

- Regulatory Status : Benzoic acid derivatives like 4-[(4-ethenylphenyl)methoxy]-2-hydroxybenzoic acid (CAS 1979945-25-9) are subject to global chemical regulations , emphasizing the need for toxicity profiling of the target compound.

- Environmental Impact : Cyclobutyl groups may degrade differently than chlorinated or aromatic substituents, warranting studies on persistence and biodegradation.

Q & A

Q. What are the common synthetic routes for 2-((3-Methylcyclobutyl)methoxy)benzoic acid, and how are reaction conditions optimized?

Answer: Synthesis typically involves multi-step routes, including:

- Etherification : Coupling 3-methylcyclobutylmethanol with a substituted benzoic acid precursor (e.g., bromo- or hydroxy-benzoic acid) using catalysts like palladium or nickel complexes under anhydrous conditions. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are common .

- Carboxylic Acid Activation : Intermediate ester protection followed by hydrolysis (e.g., using NaOH/HCl) to yield the final carboxylic acid moiety.

Optimization Strategies : - Catalyst Screening : Test Pd(PPh₃)₄ vs. NiCl₂ for coupling efficiency.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity .

Q. How can researchers confirm the structural identity and purity of 2-((3-Methylcyclobutyl)methoxy)benzoic acid?

Answer: Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., PubChem data ). Focus on methoxy (δ 3.2–3.8 ppm) and cyclobutyl proton signals (δ 1.5–2.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phase: acetonitrile/0.1% formic acid .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and dihedral angles (e.g., orthorhombic Pbca space group observed in similar benzoic acids ).

Q. What are the primary applications of this compound in medicinal chemistry?

Answer:

- Enzyme Inhibition : The benzoic acid core and cyclobutyl group may target enzymes like cyclooxygenase (COX) or kinases. Docking studies can predict binding affinity .

- Prodrug Development : Ester derivatives (e.g., methyl ester) enhance bioavailability. Hydrolysis under physiological conditions releases the active acid .

- Structure-Activity Relationship (SAR) : Modify the cyclobutyl substituent to study steric effects on receptor binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Answer: Case Study : Discrepancies in NMR splitting patterns may arise from conformational flexibility of the cyclobutyl group. Resolution Steps :

Variable Temperature NMR : Perform experiments at −20°C to slow rotation and clarify splitting .

Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate spectra and identify dominant conformers .

Cross-Validation : Compare with IR (C=O stretch ~1700 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion) .

Q. What strategies improve yield in multi-step synthesis of this compound?

Answer: Key Challenges : Low coupling efficiency in etherification and side reactions during hydrolysis. Solutions :

- Protection/Deprotection : Use tert-butyl esters for acid protection to prevent unwanted side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) for coupling steps, enhancing yield by 15–20% .

- In Situ Monitoring : Employ TLC or inline IR to track intermediate formation and adjust conditions dynamically .

Q. How does the 3-methylcyclobutyl group influence the compound’s physicochemical and biological properties?

Answer: Physicochemical Effects :

- Lipophilicity : The cyclobutyl group increases logP (measured via HPLC), enhancing membrane permeability .

- Steric Hindrance : Reduces rotational freedom, stabilizing specific conformations critical for target binding .

Biological Implications : - Metabolic Stability : Methyl substitution on the cyclobutane slows oxidative degradation (e.g., CYP450 assays ).

- Receptor Selectivity : Analog studies show cyclobutyl-containing derivatives exhibit 3-fold higher affinity for COX-2 vs. COX-1 .

Q. What computational tools are recommended for predicting reaction pathways and molecular interactions?

Answer:

- Retrosynthesis : Use AI-driven platforms (e.g., CAS Retrosynthetic Planner) trained on Reaxys and Pistachio databases to propose routes .

- Molecular Dynamics (MD) : Simulate solvation effects (explicit water models) to predict aggregation or solubility issues .

- Docking Software (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., 7HL ) to prioritize biological assays .

Q. Notes

- For unresolved issues (e.g., metabolic pathways), propose collaborative studies with pharmacokinetics labs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.